molecular formula C13H6ClF4NO B2680928 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone CAS No. 339097-08-4

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone

Cat. No.: B2680928
CAS No.: 339097-08-4
M. Wt: 303.64
InChI Key: DBLGSYHIOMQRHG-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a complex organic compound characterized by the presence of both pyridine and benzene rings, substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactionsThe final step involves the coupling of the chlorinated pyridine derivative with 2-fluorobenzene under specific conditions, such as the presence of a base like potassium carbonate and a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial. Industrial methods often employ scalable catalysts and solvents that are both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of fluorine and trifluoromethyl groups often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt specific biological pathways in pests .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of chlorine, fluorine, and trifluoromethyl groups in its structure enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF4NO/c14-9-5-7(13(16,17)18)6-19-11(9)12(20)8-3-1-2-4-10(8)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLGSYHIOMQRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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